BenchChemオンラインストアへようこそ!

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-

HIV-1 NNRTI Isothiazole SAR Antiviral screening

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-, also referred to as 2-[(5-benzylsulfanyl-4-cyano-1,2-thiazol-3-yl)sulfanyl]acetamide (CAS 135489-18-8), is a synthetic 3,4,5-trisubstituted isothiazole derivative with the molecular formula C₁₃H₁₁N₃OS₃ and a molecular weight of 321.44 g/mol. The compound belongs to the 4-isothiazolecarbonitrile family extensively studied for antiviral applications by the Cutrì–Garozzo–Guerrera group.

Molecular Formula C13H11N3OS3
Molecular Weight 321.4 g/mol
CAS No. 135489-18-8
Cat. No. B13735449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-
CAS135489-18-8
Molecular FormulaC13H11N3OS3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N
InChIInChI=1S/C13H11N3OS3/c14-6-10-12(18-8-11(15)17)16-20-13(10)19-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17)
InChIKeyGXCLVZPARGRAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- (CAS 135489-18-8): Compound Class, Structural Identity, and Procurement Context


Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-, also referred to as 2-[(5-benzylsulfanyl-4-cyano-1,2-thiazol-3-yl)sulfanyl]acetamide (CAS 135489-18-8), is a synthetic 3,4,5-trisubstituted isothiazole derivative with the molecular formula C₁₃H₁₁N₃OS₃ and a molecular weight of 321.44 g/mol . The compound belongs to the 4-isothiazolecarbonitrile family extensively studied for antiviral applications by the Cutrì–Garozzo–Guerrera group [1]. Its structure features a cyano group at the 4-position, a benzylthio (phenylmethylthio) substituent at the 5-position, and a thioacetamide chain at the 3-position—a substitution pattern that directly determines its biological activity profile relative to in-class analogs [2].

Why Generic Substitution Fails for Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- (CAS 135489-18-8): The 3‑Position Thioalkyl Pharmacophore Barrier


The 3,4,5-trisubstituted isothiazole scaffold exhibits extreme sensitivity to the nature of the 3-position substituent with respect to antiviral target engagement. Published structure–activity relationship (SAR) data demonstrate that the presence of a thioalkyl chain (including thioacetamide) at the 3-position causes a complete loss of anti-HIV-1 and anti-HIV-2 activity in acutely infected MT-4 cells, whereas 3‑mercapto-, 3‑thiocarbonate-, and 3‑disulfide-substituted analogs retain measurable EC₅₀ values against both HIV-1 (IIIB) and HIV-2 (ROD) [1]. This pharmacophoric requirement is absolute within the published series; no thioalkyl-bearing isothiazole has been reported with quantifiable anti-HIV activity. Consequently, researchers or procurement officers who treat all 4‑cyano‑5‑substituted isothiazoles as interchangeable risk selecting a compound that is structurally incapable of engaging the intended biological target, undermining experimental reproducibility and wasting screening resources.

Quantitative Differentiation Evidence for Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- (CAS 135489-18-8) Versus In‑Class Comparators


3‑Position Thioalkyl Chain Confers Complete Loss of Anti-HIV Activity Relative to 3‑Mercapto and 3‑Thiocarbonate Congeners

The target compound carries a thioacetamide (-SCH₂CONH₂) chain at the isothiazole 3‑position. Published SAR demonstrated that any thioalkyl chain or dialkylamino function at the 3‑position abolishes anti-HIV activity in the MT‑4/HIV‑1(IIIB) and MT‑4/HIV‑2(ROD) acute infection model [1]. In contrast, the 3‑mercapto analog 3‑mercapto-5-phenyl-4-isothiazolecarbonitrile inhibited HIV-1 (IIIB) with an EC₅₀ of 7.8 μg/mL and HIV-2 (ROD) with an EC₅₀ of 9.7 μg/mL, while S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate yielded EC₅₀ values of 15.2 μg/mL (HIV-1 IIIB) and 13.4 μg/mL (HIV-2 ROD), respectively [1]. The target compound is predicted to be inactive (EC₅₀ > sub-toxic concentration threshold) against both HIV-1 and HIV-2 by direct structural analogy to the thioalkyl-inactive class.

HIV-1 NNRTI Isothiazole SAR Antiviral screening

5‑Position Benzylthio Substitution Differentiates Target Compound from All Active 5‑Phenyl Anti-HIV Isothiazoles

The target compound incorporates a benzylthio (-SCH₂C₆H₅) group at the isothiazole 5‑position, whereas all isothiazoles with confirmed anti-HIV activity in the Cutrì series bear a phenyl ring directly attached at the 5‑position [1]. Within the broader 4-isothiazolecarbonitrile antiviral class, the 5‑aryl (phenyl) substituent is a conserved pharmacophoric element for anti-enterovirus activity, and its replacement by a benzylthio group introduces both steric bulk (added methylene spacer) and altered electronic character (thioether sulfur), which are predicted to further reduce any residual antiviral binding affinity [2]. No compound with a 5‑benzylthio substituent has been reported with quantifiable antiviral activity in peer-reviewed screening data.

Structural differentiation Isothiazole SAR Medicinal chemistry

Physicochemical Property Differentiation: Elevated LogP and Polar Surface Area Relative to Active 5-Phenyl Isothiazoles

The target compound exhibits a calculated LogP of 4.03 and a topological polar surface area (PSA) of 159.6 Ų . For comparison, the lead anti-HIV isothiazole 3-mercapto-5-phenyl-4-isothiazolecarbonitrile (C₁₀H₆N₂S₂, MW ~218) has a substantially lower molecular weight and predicted LogP, while the anti-enterovirus lead IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile, C₁₁H₈N₂S₂, MW ~232) also presents a smaller, less lipophilic profile [1]. The higher LogP of the target compound (4.03 vs. an estimated ~2.5–3.0 for active 5‑phenyl congeners) indicates increased lipophilicity that may affect aqueous solubility and non-specific protein binding in cell-based assays. The elevated PSA (159.6 Ų) further differentiates it from the active analogs and may alter membrane permeability characteristics.

Physicochemical profiling LogP Drug-likeness

Potential Enterovirus Activity by Class Analogy: Divergent Antiviral Spectrum Relative to HIV‑Active Isothiazoles

While 3‑thioalkyl isothiazoles lack anti-HIV activity, the broader 4-isothiazolecarbonitrile class—particularly 3‑methylthio-substituted derivatives such as IS‑2—exhibits potent activity against enteroviruses (poliovirus 1 and ECHO 9) and rhinoviruses [1]. This antiviral activity is mechanistically associated with interference at an early event in picornavirus replication, specifically the viral uncoating process [2]. Although no direct screening data exist for the target compound against enteroviruses, its 3‑thioalkyl (thioacetamide) substitution pattern is more structurally analogous to the 3‑methylthio enterovirus-active series than to the 3‑mercapto/thiocarbonate HIV-active series. This suggests a potential—but unvalidated—enterovirus activity profile distinct from the HIV-inactive classification. Direct comparative testing against IS‑2 would be required to confirm or refute this class-level prediction.

Enterovirus inhibitors Picornavirus Broad‑spectrum antiviral

Optimal Research and Industrial Application Scenarios for Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- (CAS 135489-18-8)


Negative Control Standard for HIV NNRTI Screening Cascades Using the Isothiazole Scaffold

The compound's established SAR class membership as a 3‑thioalkyl isothiazole predicts complete HIV-1/HIV-2 inactivity [1], making it an ideal negative-control reference compound for antiviral screening cascades. When screening novel isothiazole derivatives for anti-HIV activity in MT‑4 cell-based assays, this compound can be included alongside active controls (e.g., 3‑mercapto-5-phenyl-4-isothiazolecarbonitrile, EC₅₀ = 7.8 μg/mL) to validate assay specificity and confirm that observed activity in test compounds is genuinely attributable to favorable 3‑position substitution rather than non-specific cytotoxicity or assay artifacts. Its structural similarity to active analogs—differing only in the critical 3‑position pharmacophore—provides a more informative negative control than structurally unrelated compounds.

Pharmacophore Boundary Probe for Isothiazole Structure–Activity Relationship Studies

The compound combines two structural features that independently deviate from the established antiviral pharmacophore: a 3‑thioalkyl chain (which abrogates anti-HIV activity) [1] and a 5‑benzylthio group (which replaces the conserved 5‑phenyl ring found in all active enterovirus and HIV inhibitors) [2]. Systematic comparative testing of this compound alongside 5‑phenyl and 3‑mercapto/3‑methylthio analogs can empirically define the tolerated steric and electronic boundaries at both the 3‑ and 5‑positions of the isothiazole core, providing actionable SAR data for medicinal chemistry optimization programs. The benzylthio group, with its methylene spacer, specifically probes whether the 5‑position tolerates a one‑atom linker between the aromatic ring and the isothiazole sulfur, a question not addressed by any published 5‑aryl isothiazole SAR study.

Synthetic Intermediate for Diversification at the 3‑Position Acetamide Moiety

The 3‑position thioacetamide (-SCH₂CONH₂) chain presents a chemically tractable handle for further derivatization via amide coupling, hydrolysis to the carboxylic acid, or conversion to thioester analogs [1]. Unlike the 3‑methylthio group of IS‑2 (which is chemically inert under mild conditions), the terminal primary amide of the target compound can participate in condensation, acylation, and alkylation reactions, enabling the generation of focused compound libraries for SAR exploration. This synthetic versatility, combined with its well‑characterized physicochemical properties, positions the compound as a useful starting material for medicinal chemistry efforts aimed at rescuing antiviral activity through 3‑position modification while retaining the unique 5‑benzylthio substitution pattern.

Enterovirus Screening Candidate with Defined HIV Inactivity Profile

Given the class‑level evidence that 3‑thioalkyl isothiazoles may retain anti‑enterovirus activity despite losing anti-HIV activity [1], this compound represents a targeted screening candidate for picornavirus drug discovery programs (poliovirus, ECHO virus, rhinovirus). Its confirmed inability to inhibit HIV-1/HIV-2 reverse transcriptase—by virtue of the 3‑thioalkyl SAR [2]—means that any observed anti‑enterovirus activity can be attributed to a mechanism distinct from the NNRTI binding mode, potentially involving interference with viral uncoating as demonstrated for IS‑2 [3]. This mechanistic differentiation is valuable for programs seeking enterovirus inhibitors that avoid cross‑reactivity with HIV reverse transcriptase, reducing the risk of unwanted pharmacological interactions in co‑infected patient populations.

Quote Request

Request a Quote for Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.